Strontium titanate

Overview

Description

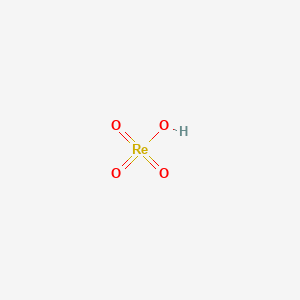

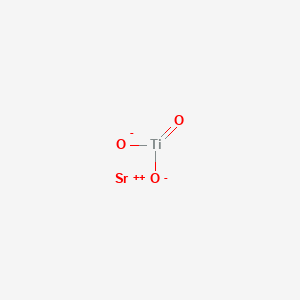

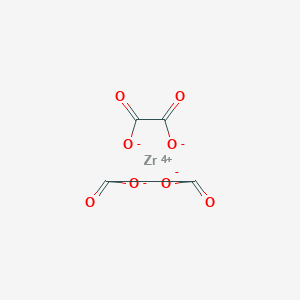

Strontium titanate is an oxide of strontium and titanium with the chemical formula SrTiO₃. It is a centrosymmetric paraelectric material with a perovskite structure at room temperature. This compound was initially thought to be a wholly artificial material until its natural counterpart, tausonite, was discovered in Siberia in 1982. This compound is known for its high dielectric constant and is used in various applications, including precision optics, varistors, and advanced ceramics .

Mechanism of Action

- The oxygen octahedra within the lattice can rotate around the central titanium atom, leading to possible distortions in the crystal structure .

- Additionally, strontium titanate is actively used in thin-film technologies, where its functional properties significantly impact electronic devices such as processors, monitors, mobile screens, batteries, and storage devices .

- The nonlinear susceptibility near this structural phase transition is described by Landau Theory, involving the angle of oxygen octahedral rotation as the order parameter .

- Furthermore, this compound interacts with ultraviolet radiation, leading to photoionic processes and photochromic effects in differently doped SrTiO₃ single crystals and thin films .

- However, its high melting point and insolubility in water have led to its use in radioisotope thermoelectric generators (RTGs) containing strontium-90 .

- The molecular and cellular effects of this compound are context-dependent. For instance:

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

Preparation Methods

Strontium titanate can be synthesized using several methods:

Gel-Combustion Method: This involves preparing a homogeneous sol using titanium salt and strontium salt as raw materials and an organic compound as a chelate.

Hydrothermal Synthesis: This method involves the crystallization of this compound from a solution under high temperature and pressure.

Sol-Gel Method: This involves the preparation of a gel from a solution containing strontium and titanium precursors.

Chemical Reactions Analysis

Strontium titanate undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, where it can either gain or lose electrons.

Substitution Reactions: It can undergo substitution reactions where one of its ions is replaced by another ion.

Photocatalytic Reactions: this compound can act as a photocatalyst, where it absorbs light and facilitates chemical reactions.

Scientific Research Applications

Strontium titanate has a wide range of scientific research applications:

Biology: this compound’s biocompatibility makes it suitable for use in biomedical applications, such as bone implants and tissue engineering.

Medicine: Its high dielectric constant and biocompatibility make it useful in medical devices and implants.

Industry: This compound is used in varistors, tunable microwave filters, and thin-film technologies for electronic devices

Comparison with Similar Compounds

Strontium titanate is often compared with other perovskite oxides, such as:

Barium titanate (BaTiO₃): Similar to this compound, barium titanate has a perovskite structure and high dielectric constant.

Calcium titanate (CaTiO₃): Calcium titanate also has a perovskite structure but has different dielectric and optical properties compared to this compound.

Lead titanate (PbTiO₃): Lead titanate is another perovskite oxide with ferroelectric properties, making it suitable for use in piezoelectric devices.

This compound’s unique combination of high dielectric constant, paraelectric properties, and photocatalytic activity distinguishes it from these similar compounds.

Properties

IUPAC Name |

strontium;dioxido(oxo)titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Sr.Ti/q;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEALVRVVWBQVSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrTiO3, O3SrTi | |

| Record name | Strontium titanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Strontium_titanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893688 | |

| Record name | Strontium titanium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Strontium titanium oxide (SrTiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium titanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17761 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12060-59-2 | |

| Record name | Strontium titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012060592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium titanium oxide (SrTiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Strontium titanium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM TITANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH4I98373 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does the doping of strontium titanate with other elements affect its properties?

A2: Doping this compound with elements like lanthanum, yttrium, niobium, or cerium can significantly alter its electrical and thermal properties. For instance, yttrium doping reduces the pressure required for a cubic-to-tetragonal phase transition, attributed to the larger Y3+ ions occupying the titanium sites and the creation of oxygen vacancies. [] Similarly, lanthanum doping introduces oxygen vacancies, impacting thermal conductivity. [] Cerium doping, specifically forming Sr1-1.5xCexTiO3±δ, leads to a slight tetragonal distortion in the otherwise seemingly cubic structure. []

Q2: What are the optical properties of this compound?

A3: this compound is transparent in the visible and near-infrared regions, with an absorption edge around 4.65 microns. [] Cooling this compound to -187°C does not significantly affect its transmittance in these regions. [] Interestingly, this compound exhibits stress-induced birefringence, becoming optically negative uniaxial under stress along a crystallographic axis and biaxial under diagonal stress. []

Q3: What are the potential applications of this compound in electronics?

A3: this compound's high dielectric constant and tunability make it a promising material for various electronic applications:

- Tunable capacitors: Al2O3-doped barium this compound exhibits a capacitance that can be tuned by an applied DC voltage, making it suitable for voltage-controlled oscillators. []

- High-frequency applications: this compound's high dielectric constant enables significant wavelength compression, allowing for the fabrication of compact, impedance-matched transmission lines for millimeter-wave and terahertz applications. []

- Embedded capacitors: Thin films of barium this compound (Ba0.5Sr0.5)TiO3 are explored for embedded capacitor applications in integrated circuits due to their potential for miniaturization and improved functionality. []

Q4: How is this compound utilized in sensor technologies?

A4: this compound's sensitivity to external stimuli makes it suitable for sensor applications:

- Temperature sensors: Lanthanum-doped barium this compound thin films demonstrate sensitivity to temperature changes, suggesting potential applications in temperature monitoring, even for demanding environments like satellites. []

- Acceleration sensors: Flexoelectric barium this compound cantilevers are used to develop highly sensitive accelerometers for vibration monitoring applications. []

Q5: What are the advantages of this compound as a substrate material?

A5: this compound serves as an excellent substrate for epitaxial growth of other materials:

- Epitaxial growth: (001) single-crystal this compound is utilized as a substrate for the epitaxial growth of anatase titanium dioxide (TiO2) using chemical vapor deposition techniques. []

- Integration with silicon: this compound's compatibility with silicon makes it a suitable platform for integrating various oxide materials onto silicon substrates, opening possibilities for novel electronic devices. []

Q6: Can this compound be used in energy applications?

A6: Research explores the potential of this compound in energy-related applications:

- Solid oxide fuel cells (SOFCs): Doped strontium titanates, particularly lanthanum and calcium co-doped A-site deficient this compound (LSCTA–), are being investigated as alternative anode materials in SOFCs due to their high electronic conductivity and stability in reducing atmospheres. [, ]

- Supercapacitors: Doped this compound with niobium and cerium (SrTiO3: Nb2O5: CeO2) is explored as a dielectric material for supercapacitors owing to its high dielectric constant, low dielectric loss, and slow aging characteristics. []

Q7: What are the limitations of using this compound in SOFCs?

A7: While promising, this compound anodes in SOFCs face challenges:

- Performance: The performance of this compound-based anodes, even when impregnated with electrocatalysts like nickel and ceria, is currently lower compared to traditional nickel/yttria-stabilized zirconia (Ni/YSZ) cermet anodes. [, ]

- Sulfur tolerance: Current this compound anodes lack sulfur tolerance, limiting their use with sulfur-containing fuels. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

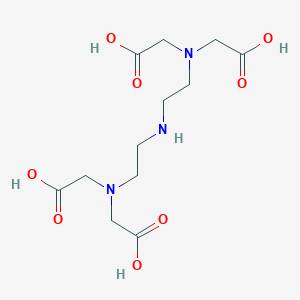

![N,N'-1,3-PHENYLENEBIS[3-OXOBUTYRAMIDE]](/img/structure/B83013.png)

![(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide](/img/structure/B83026.png)